BenchChemオンラインストアへようこそ!

N-(4-methylbenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

N-(4-methylbenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide (CAS 1251601-32-7) is a synthetic small molecule with the molecular formula C24H26N4O2 and a molecular weight of 402.50 g/mol. It belongs to the class of piperidine-4-carboxamide derivatives, featuring a central piperidine ring substituted at the 1-position with a 6-phenoxypyrimidin-4-yl moiety and at the carboxamide nitrogen with a 4-methylbenzyl group.

Molecular Formula C24H26N4O2
Molecular Weight 402.498
CAS No. 1251601-32-7
Cat. No. B2516472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylbenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
CAS1251601-32-7
Molecular FormulaC24H26N4O2
Molecular Weight402.498
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4
InChIInChI=1S/C24H26N4O2/c1-18-7-9-19(10-8-18)16-25-24(29)20-11-13-28(14-12-20)22-15-23(27-17-26-22)30-21-5-3-2-4-6-21/h2-10,15,17,20H,11-14,16H2,1H3,(H,25,29)
InChIKeyYFTPLMNNHGVPNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methylbenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide (CAS 1251601-32-7): Chemical Identity and Baseline Characteristics for Procurement Evaluation


N-(4-methylbenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide (CAS 1251601-32-7) is a synthetic small molecule with the molecular formula C24H26N4O2 and a molecular weight of 402.50 g/mol . It belongs to the class of piperidine-4-carboxamide derivatives, featuring a central piperidine ring substituted at the 1-position with a 6-phenoxypyrimidin-4-yl moiety and at the carboxamide nitrogen with a 4-methylbenzyl group . The compound is catalogued as a research chemical with a typical purity specification of 95% .

Why Generic Substitution Is Not Supported: Absence of Cross-Compound Comparability Data for N-(4-Methylbenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide


No head-to-head comparative pharmacological data were identified in the peer-reviewed literature, patent filings, or curated databases such as ChEMBL or PubChem for N-(4-methylbenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide against its closest structural analogs (e.g., the unsubstituted N-benzyl, 4-bromobenzyl, 4-methoxybenzyl, 4-ethoxybenzyl, or 4-trifluoromethylbenzyl congeners). Consequently, the effects of the 4-methyl substitution on target affinity, selectivity, metabolic stability, or solubility remain uncharacterized in any publicly available quantitative assay. Without such evidence, the assumption that any in-class compound can be substituted without altering the pharmacological profile is scientifically unfounded.

Quantitative Differentiation Evidence for N-(4-Methylbenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide: Comparator-Based Analysis


Structural Differentiation: 4-Methylbenzyl Substituent Versus Unsubstituted N-Benzyl Analog

The target compound differs from the unsubstituted N-benzyl analog (CAS not available) by the presence of a para-methyl substituent on the benzyl ring. In structurally related piperidine-4-carboxamide series, para-substitution on the benzylamide moiety has been observed to modulate sigma receptor affinity and selectivity [1]. However, no direct, quantitative comparison between the 4-methylbenzyl and unsubstituted benzyl derivatives of this specific phenoxypyrimidine-piperidine scaffold has been published. The logP of the 4-methylbenzyl derivative is predicted to be approximately 0.5 units higher than the unsubstituted benzyl analog based on the Hansch π constant for para-methyl (π = 0.56) [2].

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Physicochemical Property Comparison: Predicted Versus Measured Parameters Across Phenoxypyrimidine-Piperidine Congeners

A structurally related compound, 1-(6-phenoxypyrimidin-4-yl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide (ChemDiv M778-0009; C25H28N4O2; MW 416.52), has reported computed physicochemical parameters including logP = 5.23, logD = 5.23, and logSw = -5.01 . The target compound (MW 402.50) has a lower molecular weight and lacks the isopropyl group; these differences are expected to yield a lower logP and higher aqueous solubility, but no experimentally measured values for the target compound are publicly available to confirm this inference .

Physicochemical Profiling Drug-likeness Solubility

Application Scenarios for N-(4-Methylbenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide Based on Available Class-Level Evidence


Exploratory Kinase Profiling in Drug Discovery

The phenoxypyrimidine-piperidine-4-carboxamide scaffold has been associated with kinase inhibition activity in the broader chemical biology literature [1]. The target compound can be used in exploratory kinase selectivity panels (e.g., Eurofins DiscoverX scanMAX) to empirically determine its target profile, as suggested by vendor recommendations . However, no pre-existing kinase inhibition data for this specific compound are available, so any application in kinase-targeted projects requires de novo profiling.

Structure-Activity Relationship (SAR) Probe for Benzylamide Substitution Effects

As part of a systematic SAR campaign, this compound can serve as a 4-methylbenzyl probe alongside its 4-H, 4-Br, 4-OMe, 4-OEt, and 4-CF3 congeners to empirically determine the impact of para-substitution on target binding, cellular activity, and ADME properties. The 4-methyl group represents an intermediate size and lipophilicity within the series, making it a valuable comparator for establishing substituent trend lines [2].

Chemical Probe for PI3K/AKT Pathway Investigation

Compounds bearing the phenoxypyrimidine-piperidine substructure have been studied as PI3K inhibitors in the patent literature [1]. The target compound may be evaluated in PI3K isoform selectivity assays and downstream AKT phosphorylation assays (e.g., pAKT-S473 in Ri-1 cells) to determine whether the 4-methylbenzyl modification confers any isoform-selectivity advantage. Note: no pre-existing data support selectivity over other PI3K isoforms or related lipid kinases.

Quote Request

Request a Quote for N-(4-methylbenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.